Cas no 1804721-72-9 (Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate)

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate is a versatile pyridine derivative with a functionalized structure, incorporating amino, bromo, and difluoromethyl substituents. The presence of both electron-donating (amino) and electron-withdrawing (bromo, difluoromethyl) groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ester moiety provides further derivatization potential, while the bromo substituent allows for cross-coupling reactions. The difluoromethyl group contributes to metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, offering a balanced combination of reactivity and structural diversity for medicinal chemistry applications.
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate structure
1804721-72-9 structure
Product name:Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate
CAS No:1804721-72-9
MF:C9H9BrF2N2O2
Molecular Weight:295.080768346787
CID:4853694

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate
    • インチ: 1S/C9H9BrF2N2O2/c1-16-6(15)2-5-8(13)7(10)4(3-14-5)9(11)12/h3,9H,2,13H2,1H3
    • InChIKey: DOAZPGKUYOAVHW-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=CN=C(CC(=O)OC)C=1N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 65.2

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029069332-1g
Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate
1804721-72-9 97%
1g
$1,534.70 2022-04-01

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate 関連文献

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetateに関する追加情報

Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate: A Comprehensive Overview

The compound Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate, identified by the CAS number 1804721-72-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug design, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring substituted with an amino group at position 3, a bromine atom at position 4, a difluoromethyl group at position 5, and an acetate ester group at position 2. These substituents confer unique electronic and steric properties, making it a valuable compound for both academic research and industrial applications.

Recent studies have highlighted the importance of pyridine derivatives in the development of new pharmaceutical agents. The presence of an amino group in the molecule suggests potential for hydrogen bonding interactions, which are crucial for bioavailability and target binding in drug molecules. Additionally, the bromine atom introduces electrophilic character to the molecule, enhancing its reactivity in various chemical transformations. The difluoromethyl group adds a layer of fluorine-based electronics, which are known to improve lipophilicity and metabolic stability—key attributes for successful drug candidates. The acetate ester group further modulates the molecule's solubility and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, Friedel-Crafts acylation, and esterification reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, the introduction of the amino group can be achieved via reductive amination or Gabriel synthesis, while the bromination step can be carried out using N-bromosuccinimide (NBS) under radical conditions. The difluoromethyl group can be introduced through nucleophilic substitution using a difluoromethylation agent such as CHF2Cl or via transition-metal-catalyzed coupling reactions.

The application of Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate extends beyond pharmaceuticals. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in field-effect transistors (FETs) or light-emitting diodes (LEDs). Recent advancements in materials science have demonstrated that pyridine derivatives can serve as effective electron transport layers due to their high charge carrier mobility and thermal stability. Furthermore, this compound has shown promise as an intermediate in the synthesis of more complex heterocyclic structures, which are essential components in modern agrochemicals.

From a toxicological perspective, understanding the safety profile of this compound is critical before its widespread use. Preliminary studies indicate that the presence of fluorinated groups may influence its biodegradation pathways. However, further research is required to assess its acute and chronic toxicity profiles across different biological systems. Regulatory agencies such as the EPA and WHO have established guidelines for evaluating such compounds to ensure their safe handling and use in industrial settings.

In conclusion, Methyl 3-amino-4-bromo-5-(difluoromethyl)pyridine-2-acetate represents a fascinating example of how structural modifications can enhance the functional properties of organic molecules. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound holds immense potential for contributing to breakthroughs in drug discovery, materials science, and beyond. Its CAS number 1804721-72-9 serves as a unique identifier that facilitates its identification and tracking across various research domains.

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